molecular formula C9H7NO3 B6242744 methyl 2-cyano-4-hydroxybenzoate CAS No. 1261879-56-4

methyl 2-cyano-4-hydroxybenzoate

Cat. No.: B6242744
CAS No.: 1261879-56-4
M. Wt: 177.16 g/mol
InChI Key: XUIBYHNQAAPVKS-UHFFFAOYSA-N
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Description

Methyl 2-cyano-4-hydroxybenzoate is an organic compound with the molecular formula C9H7NO3 It is a derivative of benzoic acid, featuring a cyano group (-CN) and a hydroxyl group (-OH) on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyano-4-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-cyano-4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-4-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-cyano-4-benzoate.

    Reduction: The cyano group can be reduced to an amine group, yielding methyl 2-amino-4-hydroxybenzoate.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.

Major Products Formed

    Oxidation: Methyl 2-cyano-4-benzoate.

    Reduction: Methyl 2-amino-4-hydroxybenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-cyano-4-hydroxybenzoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its ability to form hydrogen bonds.

    Medicine: Research into its potential as a pharmaceutical agent is ongoing, particularly in the development of anti-inflammatory and antimicrobial drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which methyl 2-cyano-4-hydroxybenzoate exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The cyano group can participate in nucleophilic addition reactions, modifying the structure and function of biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-cyano-2-hydroxybenzoate: Similar structure but with different positioning of functional groups.

    Methyl 2-amino-4-hydroxybenzoate: Contains an amino group instead of a cyano group.

    Methyl 2-cyano-4-methoxybenzoate: Features a methoxy group instead of a hydroxyl group.

Uniqueness

Methyl 2-cyano-4-hydroxybenzoate is unique due to the specific positioning of its functional groups, which influences its reactivity and interactions with other molecules. This distinct structure allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

methyl 2-cyano-4-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIBYHNQAAPVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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